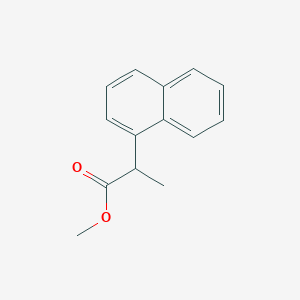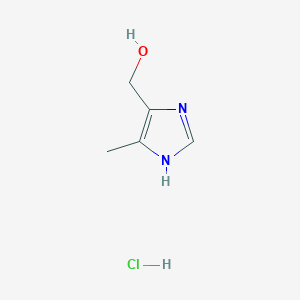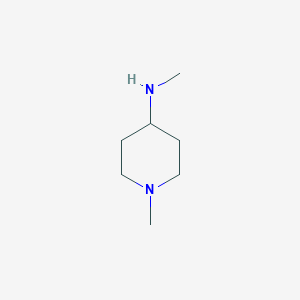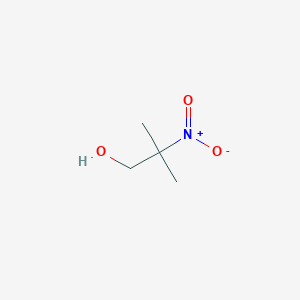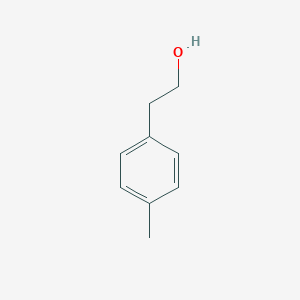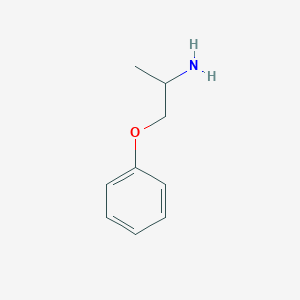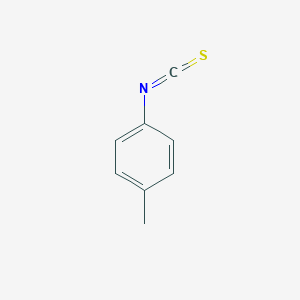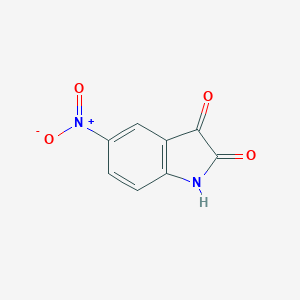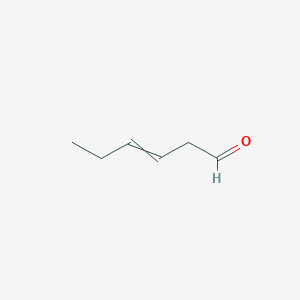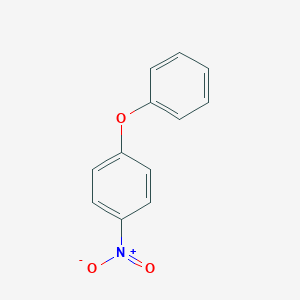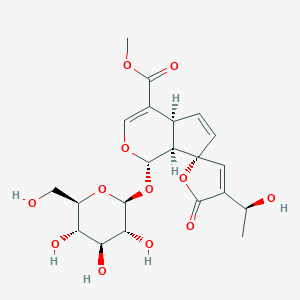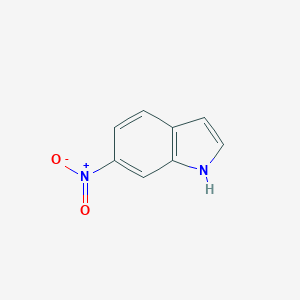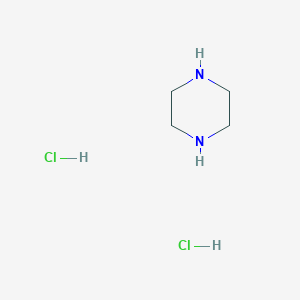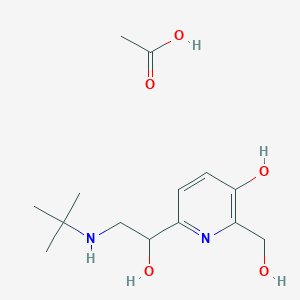
Pirbuterol acetate
Descripción general
Descripción
Pirbuterol acetate is a sympathomimetic drug used in the treatment of congestive heart failure (CHF) and reversible obstructive pulmonary disease. It is a beta2-adrenergic agonist structurally similar to albuterol, with the key difference being the substitution of a pyridine ring for the benzene ring found in albuterol . Pirbuterol has been shown to have both bronchodilatory and cardiovascular effects, making it useful in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . It is available in oral form and as an aerosol for inhalation .
Synthesis Analysis
The synthesis of pirbuterol is not explicitly detailed in the provided papers. However, it is known that pirbuterol is chemically related to salbutamol, with the notable substitution of a pyridine ring, which may suggest a similar synthetic pathway with modifications to introduce the pyridine moiety .
Molecular Structure Analysis
Pirbuterol's molecular structure is characterized by the presence of a pyridine ring, which differentiates it from other beta-adrenoceptor agonists like salbutamol. This structural difference is believed to contribute to its pharmacological properties, including its selectivity for beta2-adrenergic receptors . The presence of a tert-butylaminoethyl group is indicative of its agonistic activity on these receptors .
Chemical Reactions Analysis
The stability of pirbuterol in aqueous solutions has been studied, revealing that it undergoes hydrolytic degradation, particularly under saturated oxygen conditions. The degradation rate is influenced by pH, temperature, and the ionic state of the drug, with the most stable pH range being 1-2 . This information is crucial for the formulation and storage of pirbuterol medications.
Physical and Chemical Properties Analysis
Pirbuterol's physical and chemical properties, such as its stability in various pH conditions, have been investigated. The drug is most stable in a highly acidic environment (pH 1-2), which is important for the preparation of stable pharmaceutical formulations . The pharmacokinetics of pirbuterol, including its absorption and plasma levels following oral administration, have been studied in patients with CHF, showing that the drug is well tolerated and has a prolonged hemodynamic effect .
Relevant Case Studies
Several studies have demonstrated the efficacy of pirbuterol in treating CHF and bronchospastic diseases. In patients with refractory CHF, oral doses of 20 to 30 mg of pirbuterol significantly increased cardiac index and decreased pulmonary artery wedge pressures, suggesting both inotropic and vasodilator effects . In the context of obstructive pulmonary disease, pirbuterol has shown promise in both acute and long-term management, with oral doses of 15-20 mg being most effective . Long-term administration of pirbuterol in chronic asthma did not produce tachyphylaxis, indicating its sustained bronchodilator activity . However, the development of tolerance to the drug's effects has been noted, necessitating further research .
Aplicaciones Científicas De Investigación
Pirbuterol acetate is a beta-2 adrenergic bronchodilator . It has a preferential effect on beta-2 adrenergic receptors compared with isoproterenol . Here are some of its applications:
-
Asthma Treatment
-
Chronic Bronchitis Treatment
-
Emphysema Treatment
-
Reversal of Acute Bronchospasm
-
Maintenance Medication to Prevent Future Attacks
-
Used Alone or Together with Other Medicines
- Application : Pirbuterol is used alone or together with other medicines, to prevent bronchospasm in patients 12 years of age and older with asthma, bronchitis, emphysema, and other lung diseases .
- Method : It is typically administered through inhalation .
- Results : It helps to prevent and treat symptoms such as wheezing, shortness of breath, and chest tightness caused by these lung diseases .
-
Treatment of Other Lung Diseases
- Application : Pirbuterol is used to prevent bronchospasm in patients 12 years of age and older with other lung diseases .
- Method : It is typically administered through inhalation .
- Results : It helps to prevent and treat symptoms such as wheezing, shortness of breath, and chest tightness caused by these lung diseases .
-
Used with Other Medicines
- Application : Pirbuterol is used alone or together with other medicines, such as theophylline and/or inhaled corticosteroid .
- Method : It is typically administered through inhalation .
- Results : It helps to prevent and treat symptoms such as wheezing, shortness of breath, and chest tightness caused by these lung diseases .
-
Used in a Breath-Activated Metered-Dose Inhaler
Direcciones Futuras
Pirbuterol is currently used for the prevention and reversal of bronchospasm in patients 12 years of age and older with reversible bronchospasm including asthma . It is usually taken as 1 to 2 puffs every 4 to 6 hours as needed to relieve symptoms or every 4 to 6 hours to prevent symptoms . Future research may focus on improving the delivery method, reducing side effects, or exploring new therapeutic uses.
Propiedades
IUPAC Name |
acetic acid;6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.C2H4O2/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;1-2(3)4/h4-5,11,13,15-17H,6-7H2,1-3H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXMZJGGEWYVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38677-81-5 (Parent) | |
| Record name | Pirbuterol acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40984214 | |
| Record name | Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pirbuterol acetate | |
CAS RN |
65652-44-0 | |
| Record name | Pirbuterol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65652-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirbuterol acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α6-[(tert-butylamino)methyl]-3-hydroxypyridine-2,6-dimethanol monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRBUTEROL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EH73XKR9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



